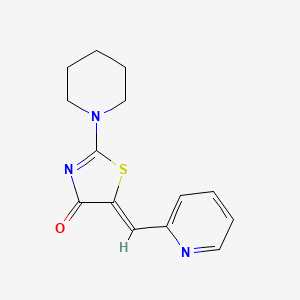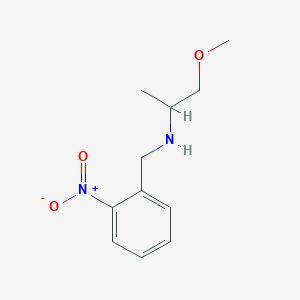
(5Z)-2-(piperidin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE is a heterocyclic compound that contains a piperidine ring, a pyridine ring, and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE typically involves the condensation of a piperidine derivative with a pyridine derivative and a thiazole derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions may occur at the pyridine ring.
Substitution: Substitution reactions could take place at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.
Wissenschaftliche Forschungsanwendungen
2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for 2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would vary based on the target and the type of activity (e.g., inhibition, activation).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE: Unique due to the combination of piperidine, pyridine, and thiazole rings.
2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE: Similar compounds might include those with different substituents on the rings or variations in the ring structure.
Uniqueness
The uniqueness of 2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE lies in its specific arrangement of functional groups and rings, which could confer unique biological or chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H15N3OS |
|---|---|
Molekulargewicht |
273.36 g/mol |
IUPAC-Name |
(5Z)-2-piperidin-1-yl-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H15N3OS/c18-13-12(10-11-6-2-3-7-15-11)19-14(16-13)17-8-4-1-5-9-17/h2-3,6-7,10H,1,4-5,8-9H2/b12-10- |
InChI-Schlüssel |
ZYDSSQMVJZAWDQ-BENRWUELSA-N |
Isomerische SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=N3)/S2 |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=N3)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B10881888.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10881889.png)
![2-(4-Chlorophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10881906.png)
![(17E)-17-[(2E)-(4-nitrobenzylidene)hydrazinylidene]estra-1(10),2,4-trien-3-ol](/img/structure/B10881909.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate](/img/structure/B10881911.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10881921.png)
methanone](/img/structure/B10881929.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B10881931.png)
![4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10881936.png)
![(4-Benzylpiperidin-1-yl){1-[2-(trifluoromethyl)benzyl]piperidin-3-yl}methanone](/img/structure/B10881940.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B10881945.png)
![N-(4-{[4-(azepan-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10881947.png)
![Furan-2-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10881955.png)

